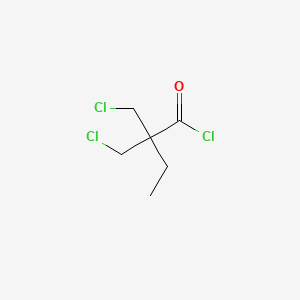
2,2-Bis(chloromethyl)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(chloromethyl)butanoyl chloride is an organic compound with the molecular formula C6H9Cl3O It is a derivative of butanoyl chloride, featuring two chloromethyl groups attached to the second carbon atom of the butanoyl chloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)butanoyl chloride typically involves the chlorination of butanoyl chloride. One common method is the reaction of butanoyl chloride with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(chloromethyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form butanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted butanoyl chlorides, depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Bis(chloromethyl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Bis(chloromethyl)butanoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the chlorine atoms. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobutanoyl chloride: Similar structure but with only one chloromethyl group.
2,2-Dichlorobutanoyl chloride: Contains two chlorine atoms but not in the form of chloromethyl groups.
Butanoyl chloride: The parent compound without any chloromethyl groups.
Uniqueness
2,2-Bis(chloromethyl)butanoyl chloride is unique due to the presence of two reactive chloromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form a variety of products sets it apart from similar compounds.
Propriétés
Numéro CAS |
114012-40-7 |
|---|---|
Formule moléculaire |
C6H9Cl3O |
Poids moléculaire |
203.5 g/mol |
Nom IUPAC |
2,2-bis(chloromethyl)butanoyl chloride |
InChI |
InChI=1S/C6H9Cl3O/c1-2-6(3-7,4-8)5(9)10/h2-4H2,1H3 |
Clé InChI |
SYCZDXISDNISHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)(CCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















